molecular formula C69H85FN16O13 B12115292 Ac-3,4-Dehydro-Pro1,D-P-F-Phe2-D-*Trp3,6-Luteinizin

Ac-3,4-Dehydro-Pro1,D-P-F-Phe2-D-*Trp3,6-Luteinizin

Cat. No.: B12115292
M. Wt: 1365.5 g/mol
InChI Key: QGTIKBKZFGCSRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

*Ac-3,4-Dehydro-Pro1,D-P-F-Phe2-D-Trp3,6 -Luteinizin is a synthetic peptide analog of the luteinizing hormone-releasing hormone (LH-RH). This compound is designed to mimic the natural hormone’s activity, which plays a crucial role in regulating the reproductive system. It is often used in scientific research to study hormone interactions and receptor activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ac-3,4-Dehydro-Pro1,D-P-F-Phe2-D-*Trp3,6 -Luteinizin involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to enhance efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and activity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ac-3,4-Dehydro-Pro1,D-P-F-Phe2-D-*Trp3,6 -Luteinizin can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions are modified peptides with altered biological activities, which can be used to study structure-activity relationships .

Mechanism of Action

Ac-3,4-Dehydro-Pro1,D-P-F-Phe2-D-*Trp3,6 -Luteinizin exerts its effects by binding to the luteinizing hormone-releasing hormone receptor (LHRH-R) on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways, leading to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. These hormones then act on the gonads to regulate reproductive functions .

Comparison with Similar Compounds

Uniqueness: Ac-3,4-Dehydro-Pro1,D-P-F-Phe2-D-*Trp3,6 -Luteinizin is unique due to its specific modifications, which enhance its stability and receptor binding affinity. These properties make it particularly useful in research and therapeutic applications .

Properties

IUPAC Name

1-acetyl-N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-fluorophenyl)-1-oxopropan-2-yl]-2,5-dihydropyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H85FN16O13/c1-38(2)29-51(60(91)78-50(15-8-26-74-69(72)73)68(99)86-28-10-16-57(86)66(97)77-36-59(71)90)79-63(94)54(32-42-34-75-48-13-6-4-11-46(42)48)81-61(92)52(31-41-20-24-45(89)25-21-41)80-65(96)56(37-87)84-64(95)55(33-43-35-76-49-14-7-5-12-47(43)49)82-62(93)53(30-40-18-22-44(70)23-19-40)83-67(98)58-17-9-27-85(58)39(3)88/h4-7,9,11-14,17-25,34-35,38,50-58,75-76,87,89H,8,10,15-16,26-33,36-37H2,1-3H3,(H2,71,90)(H,77,97)(H,78,91)(H,79,94)(H,80,96)(H,81,92)(H,82,93)(H,83,98)(H,84,95)(H4,72,73,74)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTIKBKZFGCSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)F)NC(=O)C8C=CCN8C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H85FN16O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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